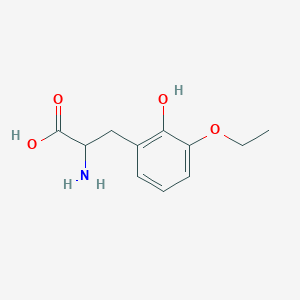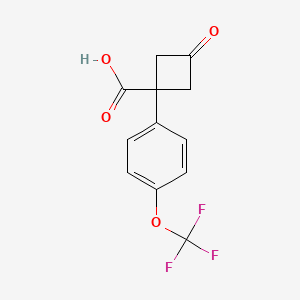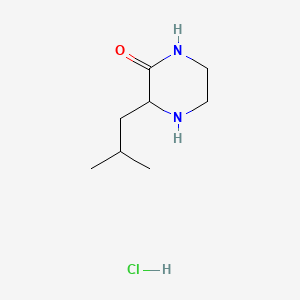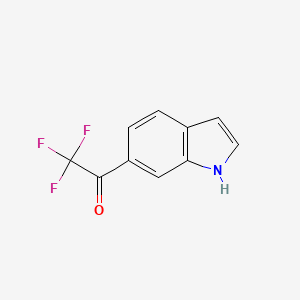![molecular formula C12H19Cl2FN2 B15319459 (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride](/img/structure/B15319459.png)
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using 2-fluorobenzyl chloride and the piperazine derivative.
Methylation: The final step involves the methylation of the piperazine ring using methyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: 2-fluorobenzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Applications De Recherche Scientifique
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. This compound may affect various signaling pathways, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-1-[(2-chlorophenyl)methyl]-2-methylpiperazinedihydrochloride
- (2S)-1-[(2-bromophenyl)methyl]-2-methylpiperazinedihydrochloride
- (2S)-1-[(2-iodophenyl)methyl]-2-methylpiperazinedihydrochloride
Uniqueness
The presence of the fluorophenyl group in (2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazinedihydrochloride imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets, compared to its chloro, bromo, and iodo analogs. This makes it a valuable compound for specific applications in medicinal chemistry and pharmacology.
Propriétés
Formule moléculaire |
C12H19Cl2FN2 |
|---|---|
Poids moléculaire |
281.19 g/mol |
Nom IUPAC |
(2S)-1-[(2-fluorophenyl)methyl]-2-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H/t10-;;/m0../s1 |
Clé InChI |
LQFFFWLZEVHCAS-XRIOVQLTSA-N |
SMILES isomérique |
C[C@H]1CNCCN1CC2=CC=CC=C2F.Cl.Cl |
SMILES canonique |
CC1CNCCN1CC2=CC=CC=C2F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[3-(4-Fluorophenyl)prop-2-EN-1-YL]hydroxylamine](/img/structure/B15319377.png)
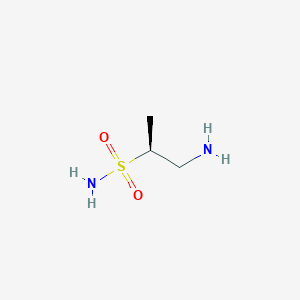
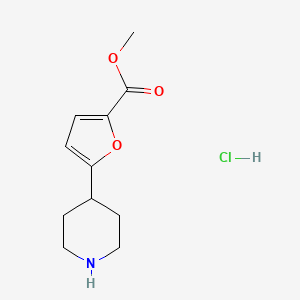
![1-[4-(Dimethylamino)-3-fluorophenyl]ethan-1-one](/img/structure/B15319402.png)

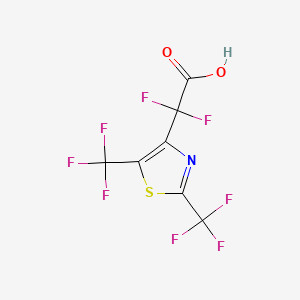


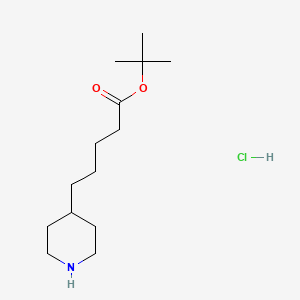
![2-{Spiro[2.5]octan-6-yl}aceticacid](/img/structure/B15319440.png)
